molecular formula C18H18N2O2 B15292629 (R)-1,3-Dibenzylpiperazine-2,5-dione

(R)-1,3-Dibenzylpiperazine-2,5-dione

Cat. No.: B15292629
M. Wt: 294.3 g/mol
InChI Key: CUSGSDUYPXBYHI-MRXNPFEDSA-N
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Description

®-1,3-Dibenzylpiperazine-2,5-dione is a chiral compound with a piperazine ring substituted with benzyl groups at the 1 and 3 positions and a dione functionality at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,3-Dibenzylpiperazine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of N-benzylglycine with benzylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired piperazine-2,5-dione ring.

Industrial Production Methods

Industrial production of ®-1,3-Dibenzylpiperazine-2,5-dione may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1,3-Dibenzylpiperazine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dione functionality to diols or other reduced forms.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-1,3-Dibenzylpiperazine-2,5-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a scaffold for the development of bioactive molecules. Its chiral nature makes it suitable for studying enantioselective interactions with biological targets.

Medicine

In medicinal chemistry, ®-1,3-Dibenzylpiperazine-2,5-dione derivatives have been investigated for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its ability to undergo various chemical modifications makes it versatile for different applications.

Mechanism of Action

The mechanism of action of ®-1,3-Dibenzylpiperazine-2,5-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites and exert its effects through various pathways, including inhibition or activation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibenzylpiperazine: Lacks the dione functionality, making it less versatile in chemical reactions.

    1,4-Dibenzylpiperazine-2,5-dione: Similar structure but with different substitution pattern, leading to distinct chemical properties.

    N-Benzylpiperazine: A simpler structure with only one benzyl group, used in different applications.

Uniqueness

®-1,3-Dibenzylpiperazine-2,5-dione is unique due to its chiral nature and the presence of both benzyl and dione functionalities. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields.

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

(3R)-1,3-dibenzylpiperazine-2,5-dione

InChI

InChI=1S/C18H18N2O2/c21-17-13-20(12-15-9-5-2-6-10-15)18(22)16(19-17)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,19,21)/t16-/m1/s1

InChI Key

CUSGSDUYPXBYHI-MRXNPFEDSA-N

Isomeric SMILES

C1C(=O)N[C@@H](C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

C1C(=O)NC(C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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